molecular formula C29H27ClN4O2 B2428739 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1216426-84-4

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2428739
CAS No.: 1216426-84-4
M. Wt: 499.01
InChI Key: NKTUGXAFWAVRBM-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C29H27ClN4O2 and its molecular weight is 499.01. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O2/c1-20(15-16-21-9-3-2-4-10-21)32-26(35)18-34-25-14-8-6-12-23(25)27-28(34)29(36)33(19-31-27)17-22-11-5-7-13-24(22)30/h2-14,19-20H,15-18H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTUGXAFWAVRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule notable for its unique structural features, including multiple heterocyclic rings and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is C27H26ClN5O2C_{27}H_{26}ClN_{5}O_{2}, with a molecular weight of approximately 486.9 g/mol. Its structure comprises:

  • A pyrimidinone ring
  • An indole ring
  • An acetamide group
  • A chlorobenzyl moiety

These components are believed to contribute significantly to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Several studies have indicated that compounds similar to 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide exhibit anticancer properties. For instance, derivatives featuring indole and pyrimidine frameworks have shown promise against various cancer cell lines.

  • Mechanism of Action : The compound's activity may involve the induction of apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
  • Case Study : A related study demonstrated that similar pyrimidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

Research has also suggested that this compound may possess antimicrobial properties. The presence of the chlorobenzyl group is often associated with enhanced antibacterial activity.

  • In Vitro Studies : Preliminary tests have shown that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
  • Case Study : In one study, a structurally similar derivative displayed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Interaction Studies

Understanding how 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide interacts with biological targets is crucial for elucidating its therapeutic potential.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets:

  • Target Proteins : Studies have focused on proteins involved in cancer pathways and bacterial resistance mechanisms.
  • Findings : The docking results suggest a strong affinity for certain kinases and enzymes critical in tumor progression and bacterial metabolism .

Comparative Analysis

Compound NameBiological ActivityIC50/MIC ValuesReference
2-Chlorobenzyl Indole DerivativeAnticancer5 µM (breast cancer)
Pyrimidine DerivativeAntimicrobial15 µg/mL (S. aureus)
Similar Indole CompoundAnticancer10 µM (lung cancer)

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